Bis[3-trifluoro methylbenzyl]sulfone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis[3-trifluoro methylbenzyl]sulfone is an organosulfur compound characterized by the presence of two trifluoromethylbenzyl groups attached to a sulfone functional group. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[3-trifluoro methylbenzyl]sulfone typically involves the reaction of 3-trifluoromethylbenzyl chloride with sodium sulfinate under controlled conditions. The reaction is carried out in an organic solvent such as acetonitrile or dimethylformamide, and the mixture is heated to facilitate the formation of the sulfone compound .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Bis[3-trifluoro methylbenzyl]sulfone undergoes various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group to sulfides.
Substitution: The trifluoromethylbenzyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield sulfoxides, while reduction can produce sulfides .
Scientific Research Applications
Bis[3-trifluoro methylbenzyl]sulfone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein modifications.
Mechanism of Action
The mechanism by which Bis[3-trifluoro methylbenzyl]sulfone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its activity in biological systems .
Comparison with Similar Compounds
Similar Compounds
Bis(phenylsulfonyl)methane: Similar in structure but lacks the trifluoromethyl groups.
Bistriflimide: Contains trifluoromethyl groups but differs in the overall structure and functional groups.
Uniqueness
Bis[3-trifluoro methylbenzyl]sulfone is unique due to the presence of trifluoromethyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, lipophilicity, and reactivity, making it valuable in various applications .
Properties
Molecular Formula |
C16H12F6O2S |
---|---|
Molecular Weight |
382.3 g/mol |
IUPAC Name |
1-(trifluoromethyl)-3-[[3-(trifluoromethyl)phenyl]methylsulfonylmethyl]benzene |
InChI |
InChI=1S/C16H12F6O2S/c17-15(18,19)13-5-1-3-11(7-13)9-25(23,24)10-12-4-2-6-14(8-12)16(20,21)22/h1-8H,9-10H2 |
InChI Key |
GIPSRLDPJPURHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CS(=O)(=O)CC2=CC(=CC=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.